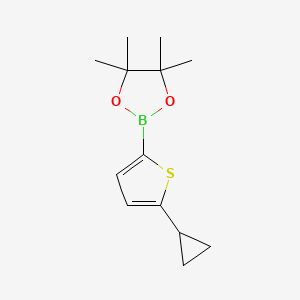

2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a thiophene ring substituted at the 5-position with a cyclopropyl group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-cyclopropylthiophene-2-boronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Typical reducing agents are lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Sulfoxides or sulfones.

Reduction: Thioethers or thiols.

Substitution: Substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: Thiophene derivatives are known for their biological activity, and this compound can be used as a building block in the synthesis of biologically active molecules.

Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the compound acts as a boronic acid derivative that forms a complex with a palladium catalyst, facilitating the cross-coupling reaction. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(5-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Phenylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropyl group, which can influence the reactivity and stability of the compound compared to its analogs. This structural feature can lead to different biological and chemical properties, making it a valuable tool in various applications.

Biologische Aktivität

The compound 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C13H15B1O2S

- Molecular Weight : 235.23 g/mol

The presence of the cyclopropyl and thiophene moieties suggests potential interactions with biological targets that may lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing boron and thiophene structures exhibit various biological activities including anti-cancer, anti-inflammatory, and enzyme inhibition properties. The specific biological activities of This compound are summarized below.

1. Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. For instance:

- In vitro studies have shown that similar dioxaborolanes can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The inhibition of LDH can lead to reduced lactate production and subsequent apoptosis in cancer cells .

- Cell Line Studies : In experiments using MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) cell lines, compounds structurally related to this dioxaborolane demonstrated IC50 values in the low micromolar range (around 600 nM), indicating significant cytotoxicity .

2. Enzyme Inhibition

Research has highlighted the role of dioxaborolanes as enzyme inhibitors:

- Lactate Dehydrogenase Inhibition : The compound was found to inhibit LDH activity with a reported IC50 value of approximately 450 nM in A673 cells. This suggests that it may interfere with the glycolytic pathway in tumors .

3. Toxicity Profile

While exploring the biological activity, it is crucial to consider the toxicity profile:

- Skin and Eye Irritation : Preliminary safety assessments indicate that similar compounds can cause skin irritation (H315) and serious eye irritation (H319), which necessitates careful handling in laboratory settings .

Case Study 1: Lactate Dehydrogenase Inhibitors

A focused study on pyrazole-based lactate dehydrogenase inhibitors revealed that structural modifications significantly influenced their potency. The introduction of different substituents on the cyclopropyl group resulted in varying degrees of enzyme inhibition and cellular potency . This suggests that similar modifications to our compound could yield derivatives with enhanced biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

An SAR analysis conducted on related dioxaborolanes indicated that specific substituents could enhance binding affinity for LDH. For example, modifications that increased lipophilicity improved cellular uptake and potency against cancer cell lines . This highlights the potential for optimizing the structure of this compound for improved therapeutic efficacy.

Eigenschaften

IUPAC Name |

2-(5-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-8-7-10(17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFYXFSRHYPEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.